molecular formula C7H10N2OS B8502058 5-(2-Aminoethyl)thiophene-2-carboxamide CAS No. 88961-65-3

5-(2-Aminoethyl)thiophene-2-carboxamide

Cat. No.: B8502058
CAS No.: 88961-65-3
M. Wt: 170.23 g/mol
InChI Key: AALHGKIMYLYESB-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-(2-Aminoethyl)thiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is frequently employed in reactions such as Suzuki cross-coupling to develop novel pharmaceuticals and materials with specific electronic properties.

Biology

  • Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. In vitro studies have shown significant inhibition of various cancer cell lines, indicating its potential as an anticancer agent .
  • Protein Interactions : Molecular docking studies reveal that this compound can effectively bind to proteins and enzymes involved in metabolic pathways, suggesting its role in modulating biological activities.

Medicine

  • Therapeutic Potential : Due to its unique chemical structure, this compound is explored for therapeutic applications, including its role as a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is significant in thermoregulation.
  • Drug Development : Its properties make it a candidate for drug discovery, where it can serve as a scaffold for designing new pharmaceuticals targeting various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro experiments assessed the anticancer activity of this compound on various cancer cell lines. Results showed dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Properties

CAS No.

88961-65-3

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

5-(2-aminoethyl)thiophene-2-carboxamide

InChI

InChI=1S/C7H10N2OS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4,8H2,(H2,9,10)

InChI Key

AALHGKIMYLYESB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Thienyl)ethyl p-toluenesulphonate (J.A.C.S. 95, 1973, 1247), acetyl chloride and aluminium chloride were reacted in methylene chloride to give 2-[(5-acetyl-2-thienyl)ethyl]p-toluenesulphonate (melting point 111°-112°, from ethanol). This was converted with sodium azide in dimethyl sulphoxide into 5-(2-azidoethyl)-2-thienyl methyl ketone. Oxidation with sodium hypobromite yielded 5-(2-azidoethyl)-2-thiophenecarboxylic acid of melting point 53°-55° C. Treatment of this acid with thionyl chloride gave the corresponding acid chloride which was reacted with ammonia to give 5-(2-azidoethyl)-2-thiophenecarboxamide (melting point 104°-105°, from ethanol). Reaction of this amide with triphenylphosphine and hydrolysis (J. Org. Chem. 40, 1975, 1659) gave 5-(2-aminoethyl)-2-thiophenecarboxamide of melting point 134°-136° (from acetonitrile).
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